molecular formula C19H24FN5 B2428622 4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2415552-36-0

4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2428622
CAS No.: 2415552-36-0
M. Wt: 341.434
InChI Key: KKWARYHCHSDXQZ-UHFFFAOYSA-N
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Description

4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrimidine ring substituted with a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. One common method involves the reaction of 4-fluorobenzyl chloride with piperazine to form 4-[(4-fluorophenyl)methyl]piperazine. This intermediate is then reacted with 6-chloropyrimidine in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine is unique due to its combination of piperazine, fluorophenyl, pyrimidine, and pyrrolidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5/c20-17-5-3-16(4-6-17)14-23-9-11-25(12-10-23)19-13-18(21-15-22-19)24-7-1-2-8-24/h3-6,13,15H,1-2,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWARYHCHSDXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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